molecular formula C15H17ClN2O B2744033 2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide CAS No. 2411253-41-1

2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide

Cat. No.: B2744033
CAS No.: 2411253-41-1
M. Wt: 276.76
InChI Key: CHWAIKGHHORINS-UHFFFAOYSA-N
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Description

“2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves the construction of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems . A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is an important pharmacophoric moiety . The structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could be related to “this compound”, has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Mechanism of Action

While specific information on the mechanism of action of “2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide” is not available, quinoline derivatives are known for their diverse therapeutic profiles . They are utilized in various areas of medicine and are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Future Directions

The development of novel cytotoxic drugs using the quinoline scaffold, such as “2-Chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide”, remains an interesting field of research . The PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation, is a common target for these compounds .

Properties

IUPAC Name

2-chloro-N-propan-2-yl-N-quinolin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10(2)18(15(19)11(3)16)13-8-12-6-4-5-7-14(12)17-9-13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWAIKGHHORINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC2=CC=CC=C2N=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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